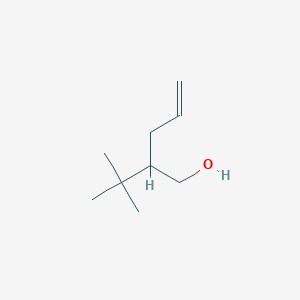![molecular formula C7H11ClN2S B14267322 2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole CAS No. 136995-80-7](/img/structure/B14267322.png)
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole is a chemical compound with a unique structure that combines a chloropropyl group, a sulfanyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with 3-chloropropyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The imidazole ring can interact with metal ions, influencing enzymatic activity and other biochemical processes.
類似化合物との比較
Similar Compounds
- 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene
- 3-[(3-Chloropropyl)sulfanyl]-2-methyl-1-propene
- 1-[(3-chloropropyl)sulfanyl]-2-methylbenzene
Uniqueness
2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole is unique due to the presence of both the imidazole ring and the chloropropyl sulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
特性
| 136995-80-7 | |
分子式 |
C7H11ClN2S |
分子量 |
190.69 g/mol |
IUPAC名 |
2-(3-chloropropylsulfanyl)-1-methylimidazole |
InChI |
InChI=1S/C7H11ClN2S/c1-10-5-4-9-7(10)11-6-2-3-8/h4-5H,2-3,6H2,1H3 |
InChIキー |
AKMNMCHDMVDOES-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/no-structure.png)

![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

